4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine

Description

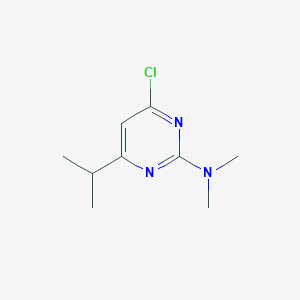

4-Chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by:

- A chlorine substituent at position 2.

- An N,N-dimethylamine group at position 2.

- A bulky isopropyl (propan-2-yl) substituent at position 5.

Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol (calculated from the SMILES notation in ).

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-dimethyl-6-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-6(2)7-5-8(10)12-9(11-7)13(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPZRYPBAHYNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)N(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-isopropylpyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity:

- Recent studies have indicated that compounds similar to 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

-

Inflammatory Disease Treatment:

- The compound has been investigated for its potential to modulate cellular pathways involved in inflammatory diseases. Research suggests that it may serve as a lead compound for developing new anti-inflammatory drugs, particularly in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- Drug Screening:

Agricultural Applications

- Pesticide Development:

- Herbicide Formulations:

Biochemical Research

- Enzyme Inhibition Studies:

- Cellular Pathway Modulation:

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts physicochemical and biological properties:

Key Observations :

- Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, lowering LogP compared to isopropyl. Exhibits antiangiogenic activity via VEGFR-2 inhibition .

- Phenylthio (SPh)/Benzothiazolylthio : Sulfur-containing groups improve antifungal activity, likely through enhanced membrane interactions .

- Isopropyl : Bulky hydrophobic group may improve tissue penetration but reduce solubility compared to CF₃ or SPh derivatives.

Substituent Variations at Position 4

Replacing chlorine at position 4 alters electronic properties and binding affinity:

Key Observations :

Amine Group Modifications

The N,N-dimethylamine group at position 2 can be replaced with other amines:

Biological Activity

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine, with the CAS number 71406-67-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group at the 4-position, dimethylamino groups at the 2-position, and an isopropyl group at the 6-position. Understanding its biological activity can provide insights into its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C9H14ClN3. The synthesis typically involves the nucleophilic substitution reaction of 4-chloro-6-isopropylpyrimidine with dimethylamine, often facilitated by a base such as sodium hydride or potassium carbonate under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. The unique structural features of the compound can enhance its binding affinity and selectivity towards these targets.

Antimicrobial and Antiviral Properties

Research indicates that compounds within the pyrimidine class, including this compound, have shown promising antimicrobial and antiviral activities. For instance, studies have demonstrated that pyrimidine derivatives can inhibit various pathogens, including bacteria and viruses .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For example, it has been evaluated for its effects on T-lymphoblastic cell lines, showing significant inhibition of cell proliferation with low cytotoxicity towards non-cancerous cells .

Case Study 1: Selective Inhibition in Cancer Cells

A study focused on the cytotoxic effects of pyrimidine derivatives, including this compound, reported IC50 values in the nanomolar range against specific cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another investigation explored the antiviral properties of related pyrimidine compounds against SARS-CoV-2. While direct data on this specific compound was limited, it was suggested that structural analogs could effectively inhibit viral replication, indicating a potential avenue for further research into this compound's antiviral capabilities .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-chloro-N,N-dimethylpyrimidin | Similar structure without isopropyl group | Moderate cytotoxicity |

| 4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin | Trifluoromethyl group instead of isopropyl | Enhanced antiviral activity |

This table illustrates how variations in chemical structure can influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine, and how can purity be optimized?

The synthesis typically involves multi-step nucleophilic substitution and functionalization. For example:

- Step 1 : Condensation of propan-2-yl-substituted precursors with chlorinated pyrimidine intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Dimethylamine introduction via SNAr (nucleophilic aromatic substitution) at the 2-position, requiring anhydrous conditions to minimize hydrolysis.

- Purification : Use preparative HPLC or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity. Crystallization from ethanol/water mixtures may enhance yield .

Q. How can the structural identity of this compound be confirmed?

A combination of spectroscopic and crystallographic methods is critical:

- NMR : Compare and NMR shifts with computational predictions (e.g., density-functional theory (DFT) calculations) .

- X-ray crystallography : Resolve the crystal structure using SHELX software to confirm substituent positions and bond angles (e.g., dihedral angles between pyrimidine and isopropyl groups) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H] expected at m/z 228.09).

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and dimethylamine groups influence reactivity in cross-coupling reactions?

- Steric effects : The isopropyl group at C6 hinders electrophilic substitution at adjacent positions but facilitates regioselective coupling at C4.

- Electronic effects : The electron-donating dimethylamine group at C2 activates the pyrimidine ring for Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

- Methodological validation : Monitor reaction progress via TLC and -NMR (if fluorinated partners are used). Computational modeling (e.g., Gaussian09) can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

- Comparative assays : Test the compound against purified kinase targets (e.g., Abl1, Src) and cancer cell lines (e.g., K562 leukemia) under standardized conditions .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites in cell culture media.

- Structural analogs : Synthesize derivatives (e.g., replacing Cl with CF₃) to isolate structure-activity relationships (SAR) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- ADME modeling : Tools like SwissADME estimate logP (2.8), solubility (-3.2 logS), and CYP450 interactions.

- Docking studies : AutoDock Vina or Schrödinger Suite can simulate binding to cytochrome P450 enzymes or plasma proteins (e.g., BSA) .

- Validation : Cross-check predictions with experimental data (e.g., microsomal stability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.